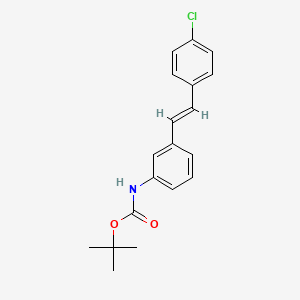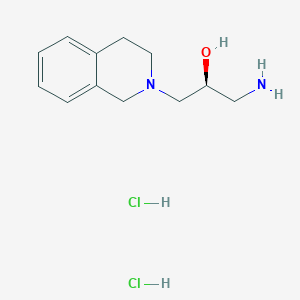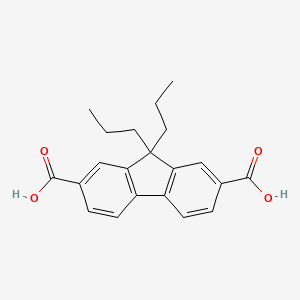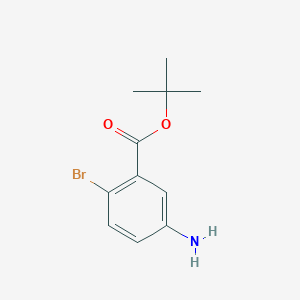![molecular formula C10H15F2NSi B12842044 3-[Difluoro(trimethylsilyl)methyl]aniline CAS No. 223683-81-6](/img/structure/B12842044.png)
3-[Difluoro(trimethylsilyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Difluoro(trimethylsilyl)methyl]aniline is an organofluorine compound characterized by the presence of both difluoromethyl and trimethylsilyl groups attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline with difluorocarbene precursors, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na, under specific conditions . These reactions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-[Difluoro(trimethylsilyl)methyl]aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Difluoro(trimethylsilyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The difluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Difluoro(trimethylsilyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism by which 3-[Difluoro(trimethylsilyl)methyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the trimethylsilyl group can influence its reactivity and binding affinity. These properties make the compound valuable in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Trifluoromethoxy-N-(trimethylsilyl)aniline: Similar in structure but with a trifluoromethoxy group instead of a difluoromethyl group.
2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline: Contains an ethynyl group in addition to the difluoromethyl and trimethylsilyl groups.
Uniqueness
3-[Difluoro(trimethylsilyl)methyl]aniline is unique due to the combination of difluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
223683-81-6 |
|---|---|
Molekularformel |
C10H15F2NSi |
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
3-[difluoro(trimethylsilyl)methyl]aniline |
InChI |
InChI=1S/C10H15F2NSi/c1-14(2,3)10(11,12)8-5-4-6-9(13)7-8/h4-7H,13H2,1-3H3 |
InChI-Schlüssel |
BUIJCBOSNIIPTB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC(=CC=C1)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


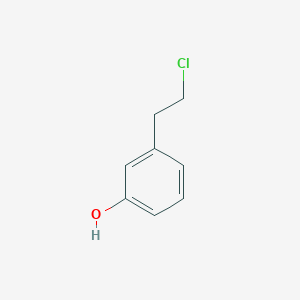
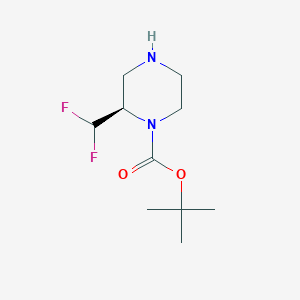
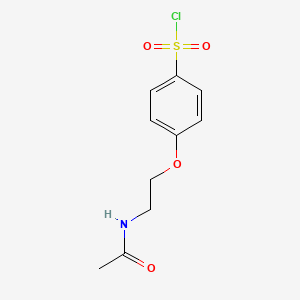
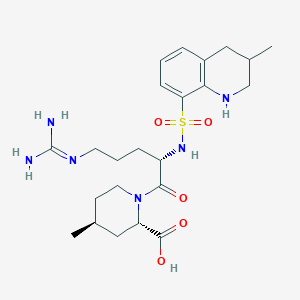
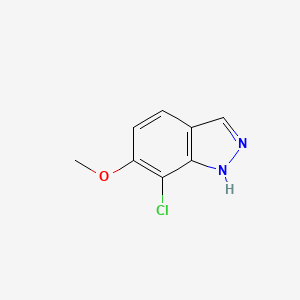

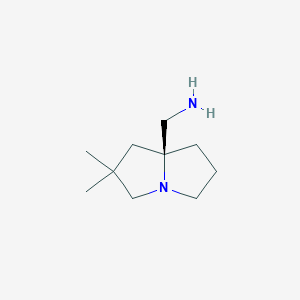
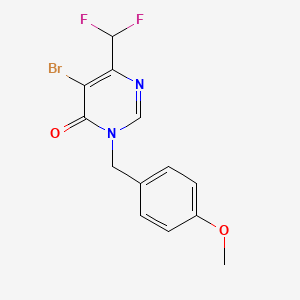
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
